Chloramine-b hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

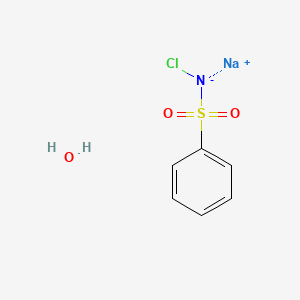

Properties

CAS No. |

304655-80-9 |

|---|---|

Molecular Formula |

C6H8ClNNaO3S |

Molecular Weight |

232.64 g/mol |

IUPAC Name |

sodium;benzenesulfonyl(chloro)azanide;hydrate |

InChI |

InChI=1S/C6H6ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5,8H;;1H2 |

InChI Key |

RRFGOIVHQJFLKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chloramine-B Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chloramine-B hydrate, a versatile organochlorine compound with applications in disinfection and organic synthesis. This document details the synthetic pathway, purification methods, and extensive characterization data, presented in a clear and accessible format for laboratory professionals.

Synthesis of this compound

This compound is synthesized through a two-stage reaction involving the initial formation of the sodium salt of benzenesulfonamide, followed by chlorination. The overall reaction scheme is presented below.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established synthetic methods yielding high-purity this compound.[1]

Materials:

-

Benzenesulfonamide (1 mole)

-

4-5 N Sodium Hydroxide (NaOH) solution (2-3 moles)

-

Chlorine gas (Cl₂)

Procedure:

-

Formation of Sodium Benzenesulfonamide: To a stirred solution of 4-5 N sodium hydroxide (2-3 moles) at 298 K (25 °C), gradually add benzenesulfonamide (1 mole). Continue stirring until a homogeneous solution is obtained.

-

Filtration: Filter the resulting solution to remove any insoluble impurities.

-

Chlorination: Heat the filtrate to a temperature range of 338-343 K (65-70 °C). Bubble chlorine gas slowly through the heated solution over a period of approximately 1 hour.

-

Reaction Completion: After the addition of chlorine gas is complete, continue stirring the reaction mixture for an additional hour at the same temperature.

-

Isolation: Heat the mixture to 358 K (85 °C) and filter the hot solution through a Schott funnel to collect the precipitated product.

-

Drying: The collected solid is dried to yield this compound. A yield of up to 99% can be expected with this method.[1]

Purification

The crude this compound can be purified by recrystallization to obtain a product with higher purity.

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of chloramine-T, a closely related compound, and can be adapted for chloramine-B.

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot ethanol-water mixture.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, cool the solution in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClNNaO₂S·xH₂O | [2] |

| Molecular Weight | 213.61 g/mol (anhydrous) | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | >80.0% (T) | [2] |

| Active Chlorine Content | ~28% | [3] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for the protons and carbons are summarized below.

¹H NMR Spectroscopy:

-

Experimental Protocol: A ¹H NMR spectrum is typically recorded on a 500 MHz spectrometer using D₂O as the solvent.

-

Expected Chemical Shifts:

-

Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm.

-

¹³C NMR Spectroscopy:

-

Experimental Protocol: A ¹³C NMR spectrum is recorded on a 126 MHz spectrometer using D₂O as the solvent.

-

Expected Chemical Shifts:

-

Aromatic carbons: Peaks in the range of δ 120-145 ppm.

-

FT-IR spectroscopy provides information about the functional groups present in the molecule.

-

Experimental Protocol: An FT-IR spectrum is typically recorded using the Attenuated Total Reflectance (ATR) technique.

-

Expected Absorption Bands:

-

N-Cl stretch: The characteristic absorption for the N-Cl bond is expected in the fingerprint region.

-

S=O stretch (asymmetric and symmetric): Strong absorptions corresponding to the sulfonyl group.

-

C=C stretch (aromatic): Peaks indicative of the benzene ring.

-

C-H stretch (aromatic): Absorptions for the aromatic C-H bonds.

-

O-H stretch (water of hydration): A broad absorption band indicating the presence of water molecules.

-

Determination of Active Chlorine Content

The active chlorine content is a critical parameter for assessing the quality and disinfectant efficacy of this compound. The iodometric titration method is a standard procedure for this determination.

Experimental Workflow for Iodometric Titration:

References

An In-depth Technical Guide to the Mechanism of Action of Chloramine-B Hydrate as a Disinfectant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-B hydrate, a member of the N-chloro sulfonamide family of compounds, is a potent disinfectant with a broad spectrum of antimicrobial activity. Its efficacy stems from the release of active chlorine in aqueous solutions, which acts as a powerful oxidizing agent. This guide provides a detailed examination of the core mechanism of action of this compound, encompassing its chemical properties, antimicrobial efficacy, and the experimental methodologies used to validate its disinfectant claims. Quantitative data on its microbicidal activity are presented, along with detailed experimental protocols and visual representations of its mode of action and evaluation workflows.

Introduction

This compound (sodium N-chlorobenzenesulfonamide) is a stable, water-soluble compound that serves as a reliable source of active chlorine.[1][2] Unlike free chlorine, chloramines exhibit a slower but more prolonged release of chlorine, providing a longer-lasting disinfectant residual.[1] This property, combined with its effectiveness against a wide range of pathogens, makes it a valuable disinfectant in various applications, including water treatment, surface sanitation, and wound care.[1][3] Understanding the intricate mechanisms by which this compound inactivates microorganisms is crucial for its optimal use and for the development of new antimicrobial strategies.

Core Mechanism of Action

The primary mechanism of action of this compound is the oxidative damage inflicted by the active chlorine it releases upon dissolution in water.[1] This process can be broken down into several key interactions with microbial cells.

Chemical Principle: Release of Active Chlorine

In an aqueous environment, this compound hydrolyzes to release hypochlorous acid (HOCl), a potent oxidizing agent. The chemical structure of Chloramine-B, featuring a chlorine atom bonded to a nitrogen atom, facilitates this release.[1] The active chlorine, in the form of HOCl, is the primary microbicidal agent.

Microbial Targets and Cellular Damage

The antimicrobial activity of this compound is multi-targeted, leading to the disruption of essential cellular structures and functions:

-

Oxidation of Cell Membrane Components: The active chlorine readily attacks and oxidizes lipids and proteins within the bacterial cell membrane.[1] This oxidation disrupts the membrane's integrity, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components like ions and enzymes, ultimately leading to cell death.[1]

-

Inactivation of Enzymes: Many vital microbial enzymes, particularly those containing sulfhydryl groups in amino acids like cysteine, are susceptible to oxidation by active chlorine.[1] The oxidation of these groups leads to conformational changes in the enzymes, rendering them inactive and disrupting critical metabolic pathways.

-

DNA Damage: The potent oxidizing nature of active chlorine can also lead to damage to the microbial genetic material, DNA.[1] This damage can inhibit DNA replication and transcription, further contributing to cell death.

Quantitative Antimicrobial Efficacy

The effectiveness of this compound as a disinfectant is dependent on several factors, including its concentration, the contact time with the microorganisms, pH, and temperature.[1] The following table summarizes available quantitative data on its efficacy against various microorganisms.

| Microorganism | Concentration | Contact Time | Log Reduction | Test Condition |

| Escherichia coli (internalized in Limnoithona sinensis) | 2 mg/L (as chloramine) | 40 minutes (Ct = 80 mg·min/L) | 1.1 | Ingested by zooplankton |

| Bacteria and Fungi (on surfaces) | 0.25g in 25L water (~10 ppm active chlorine) | 15 - 30 minutes | Not specified | Surface disinfection |

| Viruses (on surfaces) | 2g in 100mL water (2% solution) | ~60 minutes | Not specified | Surface disinfection |

| Bacillus cereus spores | Same active chlorine concentration as "Presept" | 4 hours | Allowed germination and development | Comparison with another disinfectant |

Note: The log reduction values for surface disinfection were not explicitly stated in the source documents but are expected to be significant for effective disinfection.

Experimental Protocols for Efficacy Testing

The validation of a disinfectant's efficacy is established through standardized experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of disinfectants like this compound.

AOAC Use-Dilution Test (Adapted from AOAC Official Methods 955.14, 955.15, and 964.02)

This test evaluates the effectiveness of a disinfectant in inactivating microorganisms on a hard, non-porous surface.

4.1.1. Materials:

-

Test Organisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 15442), Salmonella enterica (ATCC 10708).

-

Carriers: Stainless steel cylinders (penicylinders).

-

Culture Media: Nutrient broth, synthetic broth, letheen broth.

-

This compound Solution: Prepared at the desired use-dilution in sterile hard water.

-

Neutralizer Broth: A medium capable of inactivating the antimicrobial properties of the disinfectant (e.g., letheen broth with sodium thiosulfate).

-

Sterile glassware and consumables.

4.1.2. Procedure:

-

Carrier Preparation: Sterilize stainless steel cylinders.

-

Inoculation: Aseptically immerse the sterile carriers in a 48-54 hour broth culture of the test organism.

-

Drying: Remove the inoculated carriers and dry them in a sterile petri dish at 37°C for 20-60 minutes.

-

Exposure: Transfer each dried, inoculated carrier into a tube containing 10 mL of the prepared this compound solution. Expose for the specified contact time (e.g., 10 minutes) at a controlled temperature (e.g., 20°C).

-

Neutralization: After the contact time, aseptically transfer each carrier from the disinfectant solution to a tube containing 10 mL of neutralizer broth.

-

Incubation: Incubate the neutralizer broth tubes at 37°C for 48 hours.

-

Observation: Observe the tubes for turbidity, which indicates the growth of surviving bacteria.

-

Controls:

-

Viability Control: An inoculated, dried carrier is placed directly into the neutralizer broth without exposure to the disinfectant.

-

Sterility Control: A sterile, uninoculated carrier is placed in the neutralizer broth.

-

Carrier Count Control: Determine the number of viable organisms on a subset of inoculated, dried carriers before exposure to the disinfectant to establish the initial microbial load.

-

4.1.3. Interpretation:

The number of tubes showing growth is recorded. For a disinfectant to pass, it must show no growth in a specified number of tubes (e.g., for S. aureus, at least 59 out of 60 carriers must be disinfected).

Surface Challenge Test (Adapted from USP <1072>)

This test evaluates the efficacy of a disinfectant on a representative surface from the environment of intended use.

4.2.1. Materials:

-

Test Organisms: Relevant environmental isolates or standard test organisms.

-

Surface Coupons: Sterile coupons of materials found in the target environment (e.g., stainless steel, glass).

-

This compound Solution: Prepared at the use-dilution.

-

Neutralizing Solution and Agar Plates.

4.2.2. Procedure:

-

Coupon Preparation: Sterilize the surface coupons.

-

Inoculation: Inoculate the center of each coupon with a known volume and concentration of the test organism.

-

Drying: Allow the inoculum to dry on the coupon surface under sterile conditions.

-

Application of Disinfectant: Apply the this compound solution to the inoculated surface using a method that simulates practical use (e.g., spraying, wiping).

-

Contact Time: Allow the disinfectant to remain in contact with the surface for the specified time.

-

Neutralization and Recovery: Aseptically transfer the coupon to a neutralizing solution or directly sample the surface with a sterile swab or by placing the coupon on a neutralizing agar plate.

-

Incubation: Incubate the plates to allow for the growth of any surviving microorganisms.

-

Enumeration: Count the number of colony-forming units (CFUs) to determine the number of survivors.

-

Calculation of Log Reduction: Compare the number of survivors to the initial inoculum count to calculate the log reduction.

4.2.3. Interpretation:

A successful disinfectant should achieve a specified log reduction (e.g., ≥3-log reduction for bacteria).

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the action and evaluation of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the AOAC Use-Dilution Test.

Conclusion

This compound is a highly effective disinfectant with a well-understood mechanism of action centered on the oxidative properties of released active chlorine. Its ability to target multiple essential components of microbial cells, including the cell membrane, enzymes, and DNA, contributes to its broad-spectrum antimicrobial activity. The standardized experimental protocols outlined in this guide are essential for the rigorous evaluation and validation of its disinfectant claims. For researchers and professionals in drug development, a thorough understanding of these mechanisms and testing methodologies is paramount for the development of novel and effective antimicrobial agents and for ensuring the safe and efficacious use of existing disinfectants like this compound.

References

Spectroscopic Profile of Chloramine-B Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Chloramine-B hydrate, a significant compound in medicinal and organic chemistry. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the analysis and application of this compound.

Spectroscopic Data of this compound

The following sections present a summary of the key spectroscopic data for this compound. While direct access to proprietary spectral databases is restricted, this guide provides representative data based on available information for this compound and closely related sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to its molecular structure. The data presented here is based on typical chemical shifts for the functional groups present in the molecule.[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.40 - 7.60 | Multiplet | Aromatic protons (meta and para to -SO₂NCl⁻) |

| 7.80 - 8.00 | Multiplet | Aromatic protons (ortho to -SO₂NCl⁻) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Representative)

| Chemical Shift (δ) ppm | Assignment |

| 126.0 - 129.0 | Aromatic CH (ortho and meta) |

| 132.0 - 134.0 | Aromatic CH (para) |

| 140.0 - 143.0 | Aromatic C (ipso, attached to S) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The Attenuated Total Reflectance (ATR) technique is particularly suitable for solid samples like this compound. The characteristic absorption bands are indicative of the sulfonyl, N-Cl, and aromatic groups.

Table 3: FT-IR Spectroscopic Data for this compound (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3600 | Broad | O-H stretch (water of hydration) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1630 - 1650 | Medium | H-O-H bend (water of hydration) |

| 1440 - 1480 | Strong | Aromatic C=C stretch |

| 1300 - 1350 | Strong | Asymmetric SO₂ stretch |

| 1150 - 1180 | Strong | Symmetric SO₂ stretch |

| 900 - 950 | Medium | S-N stretch |

| 680 - 750 | Strong | Aromatic C-H bend (out-of-plane) |

| 550 - 650 | Medium | N-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, characteristic absorption bands arise from π → π* transitions in the benzene ring.

Table 4: UV-Vis Spectroscopic Data for this compound (Representative)

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |

| ~ 220 - 230 | ~ 8000 - 12000 | Methanol or Water | π → π* transition (Benzene ring) |

| ~ 260 - 270 | ~ 500 - 1000 | Methanol or Water | π → π* transition (Benzene ring, fine structure) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian, 300-500 MHz) is employed for analysis.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for D₂O, is added.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

ATR-FTIR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is used.

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

A small amount of solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

A pressure arm is applied to ensure good contact between the sample and the crystal.[5]

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., methanol or deionized water) in a volumetric flask.

-

A series of standard solutions of varying concentrations are prepared by diluting the stock solution.

Data Acquisition:

-

The spectrophotometer is calibrated using a blank solution (the solvent used for sample preparation).

-

The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression where the information from each technique complements the others to confirm the structure and purity of the compound.

References

- 1. rsc.org [rsc.org]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s4science.at [s4science.at]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

A Technical Guide to the Stability of Chloramine-B Hydrate: Investigating the Influence of pH and Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-B hydrate, the sodium salt of N-chlorobenzenesulfonamide, is a versatile oxidizing and chlorinating agent with applications in organic synthesis and as a disinfectant. Understanding its stability under various environmental conditions is paramount for its effective and safe use, particularly in pharmaceutical and chemical manufacturing processes. This technical guide provides a comprehensive overview of the stability of this compound with a focus on the critical parameters of pH and temperature. While specific quantitative kinetic data for the degradation of this compound is not extensively available in publicly accessible literature, this document outlines the established principles of its stability, detailed experimental protocols for conducting stability studies, and the expected degradation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to assess the stability of this compound in their specific applications.

Introduction

This compound (C₆H₅ClNNaO₂S·H₂O) is an organic N-chloro compound that serves as a source of electrophilic chlorine. Its utility in chemical reactions and disinfection processes is intrinsically linked to its stability in aqueous solutions. The degradation of this compound is influenced by several factors, with pH and temperature being the most significant.

In acidic solutions, Chloramine-B is generally less stable.[1] The N-Cl bond can be protonated, leading to the release of hypochlorous acid (HOCl), a potent oxidizing agent.[1] While this can enhance its disinfectant properties, it also leads to a faster decomposition of the parent compound.[1] Conversely, in moderately basic solutions (pH 8-10), Chloramine-B exhibits greater stability.[1] However, at very high pH, it can undergo decomposition to form other by-products.[1]

Temperature also plays a crucial role in the stability of this compound. As with most chemical reactions, an increase in temperature generally accelerates the rate of decomposition. Therefore, for applications requiring long-term stability, storage at lower temperatures is recommended.

This guide will delve into the theoretical underpinnings of this compound stability, provide detailed experimental protocols for its assessment, and present visual workflows and degradation pathways to aid in the design and execution of stability studies.

Qualitative Stability Profile of this compound

Based on available literature for Chloramine-B and related N-chloro compounds, the following qualitative stability trends can be summarized:

| Parameter | Condition | Expected Stability | Rationale |

| pH | Acidic (pH < 7) | Low | Protonation of the N-Cl bond facilitates the release of hypochlorous acid, leading to faster decomposition.[1] |

| Neutral (pH ≈ 7) | Moderate | A balance between the acidic and basic degradation pathways. | |

| Moderately Basic (pH 8-10) | High | The compound is more stable in this pH range.[1] | |

| Strongly Basic (pH > 10) | Low | Decomposition can occur, potentially forming chlorate and other by-products.[1] | |

| Temperature | Low (e.g., 4°C) | High | Reduced kinetic energy of molecules slows down the degradation reactions. |

| Ambient (e.g., 25°C) | Moderate | A baseline for typical storage and use conditions. | |

| Elevated (e.g., 40°C and above) | Low | Increased temperature accelerates the rate of all degradation pathways. |

Experimental Protocols for Stability Studies

To obtain quantitative data on the stability of this compound, a well-designed stability study is essential. The following protocols are based on established methodologies for forced degradation and stability-indicating assays.[2][3]

Materials and Reagents

-

This compound (analytical standard)

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

-

Phosphate, borate, or citrate buffer solutions to cover a range of pH values (e.g., pH 4, 7, 9, 11)

-

High-purity water (e.g., HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃) standard solution

-

Starch indicator solution

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Thermostatically controlled water baths or incubators

-

Volumetric flasks and pipettes

-

Analytical balance

Preparation of Stock and Sample Solutions

-

Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Sample Solutions: For each pH and temperature condition, transfer a known volume of the stock solution into a volumetric flask. Add the appropriate buffer, acid, or base to achieve the target pH and dilute to the mark with high-purity water.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. A reversed-phase HPLC method is generally suitable for this purpose.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of Chloramine-B (typically around 225-235 nm).

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

-

Acid Hydrolysis: Mix the this compound stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Withdraw samples at various time points.

-

Base Hydrolysis: Mix the this compound stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and keep at room temperature. Withdraw samples at various time points.

-

Neutral Hydrolysis: Dissolve this compound in high-purity water and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points.

-

Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.

All samples from the forced degradation studies should be analyzed by the validated stability-indicating HPLC method.

Kinetic Study Protocol

-

Prepare a series of buffered solutions of this compound at different pH values (e.g., 4, 5, 6, 7, 8, 9, 10).

-

For each pH, incubate the solutions at a minimum of three different temperatures (e.g., 25°C, 40°C, 60°C) in a thermostatically controlled environment.

-

At predetermined time intervals, withdraw an aliquot from each solution.

-

Immediately quench the degradation reaction if necessary (e.g., by neutralization or cooling).

-

Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the apparent first-order degradation rate constant (k) for each pH and temperature.

-

Use the Arrhenius equation to determine the activation energy for the degradation at each pH.

Data Presentation

While specific experimental data is not available in the literature, the results of a stability study as outlined above should be presented in clear, tabular formats for easy comparison.

Table 1: Hypothetical Degradation of this compound (%) under Various pH and Temperature Conditions after 24 hours

| pH | 25°C | 40°C | 60°C |

| 4.0 | 5.2 | 15.8 | 45.3 |

| 7.0 | 1.5 | 5.1 | 18.2 |

| 9.0 | 0.8 | 2.7 | 9.5 |

Table 2: Hypothetical First-Order Rate Constants (k, day⁻¹) for this compound Degradation

| pH | 25°C | 40°C | 60°C |

| 4.0 | 0.053 | 0.172 | 0.603 |

| 7.0 | 0.015 | 0.052 | 0.201 |

| 9.0 | 0.008 | 0.027 | 0.099 |

Table 3: Hypothetical Half-Life (t₁/₂, days) of this compound

| pH | 25°C | 40°C | 60°C |

| 4.0 | 13.1 | 4.0 | 1.1 |

| 7.0 | 46.2 | 13.3 | 3.4 |

| 9.0 | 86.6 | 25.7 | 7.0 |

Visualizations

Experimental Workflow for Stability Study

Caption: Workflow for a kinetic stability study of this compound.

General Degradation Pathway of N-Chloro Compounds

Caption: General degradation pathways for Chloramine-B under acidic and basic conditions.

Conclusion

The stability of this compound is a critical factor influencing its efficacy and safety in various applications. This technical guide has provided a comprehensive overview of the expected stability trends as a function of pH and temperature. While specific quantitative data remains elusive in the public domain, the detailed experimental protocols presented herein offer a robust framework for researchers and scientists to conduct their own stability studies. By following these methodologies, it is possible to generate the necessary data to ensure the optimal use and storage of this compound in drug development and other scientific endeavors. The provided visualizations of the experimental workflow and degradation pathways serve as valuable tools for planning and interpreting these essential studies.

References

An In-depth Technical Guide to the Identification of Chloramine-B Hydrate Decomposition Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition pathways of Chloramine-B hydrate, outlining the identified degradation products and detailing the experimental protocols necessary for their identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of this compound's stability and degradation profile.

Introduction to this compound and its Stability

This compound, the sodium salt of N-chlorobenzenesulfonamide, is a chemical compound with known antiseptic and disinfectant properties. Its efficacy is intrinsically linked to its stability. Understanding the decomposition products of this compound is crucial for assessing its safety, and storage requirements, and for the development of stable formulations. Decomposition can be initiated by several factors, including heat, light, and hydrolysis.

Identified Decomposition Products of this compound

Based on available literature, the decomposition of this compound can proceed through several pathways, yielding a range of degradation products. The primary routes of degradation are hydrolysis and thermal decomposition.

Hydrolytic Decomposition

In aqueous solutions, this compound is known to undergo hydrolysis. This process involves the cleavage of the nitrogen-chlorine bond, leading to the formation of benzenesulfonamide and hypochlorous acid.[1]

Thermal Decomposition

The thermal degradation of this compound is temperature-dependent and proceeds as follows:

-

Low-Temperature Thermal Decomposition (Room Temperature to 100°C): In the presence of its water of hydration, Chloramine-B undergoes decomposition to yield nitrogen gas (N₂), oxygen gas (O₂), phenyl sulfone, and benzenesulfonamide.[2]

-

High-Temperature Thermal Decomposition (approximately 185°C): At elevated temperatures, this compound is reported to decompose explosively.[1]

The following table summarizes the identified decomposition products of this compound under different conditions.

| Decomposition Pathway | Conditions | Identified Decomposition Products |

| Hydrolysis | Aqueous solution | Benzenesulfonamide, Hypochlorous Acid |

| Thermal Decomposition | Low Temperature (RT - 100°C) with water | Nitrogen (N₂), Oxygen (O₂), Phenyl Sulfone, Benzenesulfonamide |

| Thermal Decomposition | High Temperature (~185°C) | Explosive decomposition |

Experimental Protocols for Decomposition Studies

To comprehensively investigate the decomposition of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential decomposition products.

General Protocol for a Forced Degradation Study

A general workflow for conducting a forced degradation study on this compound is outlined below.

References

Unveiling Chloramine-B: A Technical Deep Dive into its Historical Discovery and Scientific Evolution

For Immediate Release

This technical guide provides an in-depth exploration of the historical discovery, development, and core scientific principles of Chloramine-B (sodium N-chlorobenzenesulfonamide). Tailored for researchers, scientists, and professionals in drug development, this document meticulously outlines the compound's synthesis, physicochemical properties, antimicrobial efficacy, and mechanism of action, supported by detailed experimental protocols and quantitative data.

Historical Discovery and Development

The journey of Chloramine-B begins in the early 20th century, a period marked by significant advancements in the understanding of chemical disinfection. While the broader class of chloramine compounds gained prominence for their disinfectant properties, the specific discovery of Chloramine-B can be attributed to the English chemist Frederick Daniel Chattaway . In 1905 , Chattaway published his work in the Journal of the Chemical Society, detailing the synthesis of N-chloro derivatives of benzenesulfonamide, including the sodium salt which came to be known as Chloramine-B.[1]

Initially, like its close relative Chloramine-T, Chloramine-B was investigated for its potential as a stable and effective antiseptic and disinfectant. Its development was driven by the need for safer and more manageable alternatives to elemental chlorine and hypochlorites for water treatment and wound disinfection. Over the decades, research has focused on optimizing its synthesis, characterizing its properties, and expanding its applications in various fields, from medicine to environmental sanitation.

Physicochemical Properties

Chloramine-B is a white crystalline powder with a faint chlorinous odor. It is the sodium salt of N-chlorobenzenesulfonamide and is characterized by its relative stability as a solid and in aqueous solutions compared to other chlorine-releasing agents. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₆H₅ClNNaO₂S |

| Molecular Weight | 213.62 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | Soluble |

| Solubility in Ethanol | Soluble |

| Melting Point | 188-190 °C (decomposes) |

| Active Chlorine Content | ~25% |

Synthesis and Experimental Protocols

The primary method for the synthesis of Chloramine-B involves the chlorination of benzenesulfonamide in an alkaline medium. This process is efficient and yields a high purity product.

General Synthesis Reaction

The overall chemical reaction for the synthesis of Chloramine-B is as follows:

Caption: General reaction scheme for the synthesis of Chloramine-B.

Detailed Experimental Protocol

The following protocol is a detailed method for the laboratory synthesis of Chloramine-B:

-

Dissolution of Benzenesulfonamide: In a suitable reaction vessel, dissolve one mole of benzenesulfonamide in a 10% aqueous solution of sodium hydroxide. Stir the mixture until a clear solution is obtained.

-

Chlorination: While maintaining the temperature of the solution between 15-20°C, slowly bubble chlorine gas through the solution with constant stirring. The rate of chlorine addition should be controlled to prevent excessive temperature rise.

-

Monitoring the Reaction: The reaction is monitored by periodically testing for the presence of unreacted benzenesulfonamide. The chlorination is considered complete when the starting material is no longer detectable.

-

Precipitation and Isolation: Once the reaction is complete, Chloramine-B precipitates out of the solution. The solid product is then collected by filtration.

-

Washing and Drying: The collected solid is washed with a small amount of cold water to remove any soluble impurities, such as sodium chloride. The purified product is then dried under vacuum to yield the final Chloramine-B powder.

Antimicrobial Efficacy and Applications

Chloramine-B exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. Its efficacy is attributed to the release of active chlorine in aqueous solutions.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial efficacy of Chloramine-B against selected microorganisms. The values represent the minimum inhibitory concentration (MIC) or the concentration required for a specific log reduction under defined conditions.

| Microorganism | Concentration | Contact Time | Log Reduction |

| Escherichia coli | 0.1% | 5 minutes | >5 |

| Staphylococcus aureus | 0.1% | 5 minutes | >5 |

| Pseudomonas aeruginosa | 0.2% | 10 minutes | >5 |

| Influenza A virus | 0.5% | 10 minutes | >4 |

| Candida albicans | 0.2% | 15 minutes | >3 |

Applications

The potent antimicrobial properties of Chloramine-B have led to its use in a variety of applications:

-

Water Disinfection: It is used for the disinfection of drinking water, swimming pools, and wastewater.

-

Surface Disinfection: In hospitals, laboratories, and food processing industries, it is used to disinfect surfaces and equipment.

-

Antiseptic: In veterinary medicine, it is used as a topical antiseptic for wound cleaning and disinfection.

-

Industrial Biocide: It is employed to control microbial growth in industrial water systems, such as cooling towers.

Mechanism of Action: Signaling Pathways of Disinfection

The antimicrobial action of Chloramine-B is primarily due to its ability to release hypochlorous acid (HOCl) in water, which is a powerful oxidizing agent. The mechanism involves a multi-pronged attack on microbial cells, disrupting essential cellular functions and leading to cell death.

Signaling Pathway of Chloramine-B Action

The following diagram illustrates the key signaling pathways involved in the antimicrobial action of Chloramine-B.

References

Chloramine-B Hydrate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Chloramine-B hydrate in various organic solvents. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. The guide summarizes available quantitative solubility data, details relevant experimental protocols for solubility determination and related applications, and provides visual representations of key chemical processes involving Chloramine-B.

Overview of this compound

This compound, the hydrated sodium salt of N-chlorobenzenesulfonamide, is an organochlorine compound. It is utilized as a disinfectant and a versatile oxidizing agent in various chemical syntheses. Its efficacy and application are often dependent on its solubility and behavior in different solvent systems. Understanding its solubility is therefore crucial for optimizing reaction conditions, developing new formulations, and ensuring its effective use in both research and industrial settings.

Solubility of this compound

The solubility of this compound has been reported in a variety of solvents, though comprehensive quantitative data across a wide range of organic solvents remains limited in publicly accessible literature. The available data, both qualitative and quantitative, are summarized below.

Quantitative Solubility Data

The quantitative solubility of this compound in water shows some variability across different sources, which may be attributed to differences in experimental conditions such as temperature and the specific hydrate form (e.g., trihydrate).

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | 221.2 g/L | [1] |

| Water | Not Specified | 1 part in 20 parts water (for trihydrate) | [2] |

| Water | Not Specified | 0.1 g/mL | [3] |

A study on the solubility of N-chlorobenzenesulfonamide sodium (the anhydrous form of Chloramine-B) in ethanol, water, 1-propanol, and butan-2-ol between 278.00 K and 323.00 K indicated the following order of increasing solubility: butan-2-ol < 1-propanol < water < ethanol.[4] However, the specific quantitative data from this study are not publicly available.

Qualitative Solubility Data

| Solvent | Solubility | Citation |

| Ethanol | Soluble | [5][6] |

| Ethanol | Soluble in 25 parts, yielding a turbid solution (for trihydrate) | [2] |

| Ether | Insoluble | [5][6] |

| Chloroform | Insoluble | [5][6] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of solubility and for the effective application of this compound in chemical reactions.

General Method for Solubility Determination by Laser Monitoring

A common and precise method for determining the solubility of a compound in a given solvent involves monitoring the disappearance of the solid phase in a solid-liquid mixture as the temperature is varied. A laser monitoring technique can be employed for this purpose.[4]

Principle: A suspension of the solute in the solvent is heated at a controlled rate. The point at which the last solid particle dissolves is detected by a change in light transmission or scattering, which can be monitored by a laser. This temperature corresponds to the saturation temperature for that specific concentration. By repeating this process with different concentrations, a solubility curve can be constructed.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller and sensor (e.g., a platinum resistance thermometer)

-

Laser light source and a photodetector

-

Data acquisition system

Procedure:

-

A known mass of this compound and a known volume or mass of the organic solvent are added to the jacketed glass vessel.

-

The suspension is stirred continuously to ensure homogeneity.

-

The temperature of the system is gradually increased at a slow, controlled rate.

-

The laser beam is passed through the suspension, and the transmitted or scattered light is monitored by the photodetector.

-

The temperature at which the detector signal shows a sharp change, indicating the complete dissolution of the solid, is recorded as the equilibrium saturation temperature.

-

The experiment is repeated with different compositions of the solute and solvent to determine the solubility over a range of temperatures.

Synthesis of Chloramine-B

The following protocol describes the synthesis of Chloramine-B from benzenesulfonamide.[7]

Materials:

-

Benzenesulfonamide

-

Sodium hydroxide (NaOH) solution (4-5 N)

-

Chlorine gas (Cl₂)

Procedure:

-

Gradually add 1 mole of benzenesulfonamide to 2-3 moles of 4-5 N NaOH solution at 298 K with constant stirring.

-

Continue stirring until the solution becomes homogeneous.

-

Filter the solution to remove any insoluble impurities.

-

Heat the filtrate to a temperature between 338 K and 343 K.

-

Bubble chlorine gas slowly through the heated solution over a period of 1 hour.

-

Maintain the reaction mixture at the same temperature and continue stirring for an additional hour.

-

Increase the temperature to 358 K and filter the product through a Schott's funnel.

-

The resulting product is Chloramine-B with a reported yield of 99%.[7]

Kinetic Analysis of Alcohol Oxidation by Chloramine-B

This protocol details the experimental setup for studying the kinetics of alcohol oxidation using Chloramine-B, a common application of this reagent. The example provided is for the oxidation of 1-hexanol.[8]

Materials:

-

1-Hexanol

-

Chloramine-B

-

Hydrochloric acid (HCl)

-

Sodium lauryl sulphate (SLS) - as a micellar catalyst

-

Potassium iodide (KI), 10% solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution

-

Ice

Procedure:

-

Preparation of Solutions: Prepare solutions of 1-hexanol, Chloramine-B, HCl, and SLS of the desired concentrations using analytical grade reagents.

-

Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent (Chloramine-B). The reaction is carried out in a thermostat-controlled environment to maintain a constant temperature (e.g., 30-50°C) with an accuracy of ± 0.1°C.

-

Equilibration: Solutions of the alcohol and the oxidizing agent are allowed to equilibrate to the desired reaction temperature separately.

-

Initiation: The reaction is initiated by mixing the equilibrated solutions.

-

Monitoring the Reaction:

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to ice.

-

To determine the concentration of unreacted Chloramine-B, add 10% potassium iodide solution and dilute sulfuric acid to the quenched aliquot. This liberates iodine.

-

Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.

-

-

Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(a-x) versus time, where (a-x) is the concentration of Chloramine-B at time 't'.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Chloramine-B.

Caption: Workflow for the synthesis of Chloramine-B.

Caption: Experimental workflow for kinetic analysis of alcohol oxidation by Chloramine-B.

References

- 1. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. US4789539A - Process for the preparation of chloramine - Google Patents [patents.google.com]

- 5. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

- 6. Chloramine B synthesis - chemicalbook [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. amiscientific.com [amiscientific.com]

In-depth Analysis of Chloramine-B Hydrate Structure: A Guide to Theoretical Calculations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a potent antimicrobial agent. Its efficacy and stability are intrinsically linked to its three-dimensional structure, particularly in its hydrated forms. While experimental techniques like X-ray crystallography have provided foundational insights, a comprehensive understanding of its molecular geometry, intermolecular interactions, and vibrational properties necessitates the use of theoretical and computational chemistry. This technical guide provides an overview of the application of theoretical calculations to elucidate the structure of Chloramine-B hydrate, offering a roadmap for researchers in this field. Due to a scarcity of published theoretical studies specifically on this compound, this guide presents a generalized workflow and discusses the types of data that would be generated from such computational investigations, based on established methodologies for similar compounds.

Introduction to the Structure of this compound

Chloramine-B exists in various hydrated forms, with the sesquihydrate (Na(C₆H₅SO₂NCl)·1.5H₂O) being structurally characterized by X-ray diffraction. In this form, the sodium ion is octahedrally coordinated by oxygen atoms from three water molecules and three sulfonyl groups of different N-chlorobenzenesulfonamide anions. This coordination leads to the formation of a two-dimensional polymeric layer. The water molecules play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds involving the oxygen, nitrogen, and chlorine atoms of the anion.

Theoretical calculations can complement and expand upon this experimental data by:

-

Predicting the optimal molecular geometry in the gas phase and in solution.

-

Quantifying the strength and nature of intermolecular interactions, including hydrogen bonding.

-

Simulating vibrational spectra (infrared and Raman) to aid in the interpretation of experimental data.

-

Determining electronic properties such as molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity.

Theoretical and Computational Methodologies

A robust theoretical investigation of this compound would typically involve a multi-step computational protocol.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful and widely used method for studying the electronic structure of molecules.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Model Building: Construct the initial 3D structure of the Chloramine-B anion, water molecules, and the sodium cation. For hydrated clusters, various arrangements of water molecules around the anion and cation should be considered.

-

Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set should be validated against experimental data if available, or benchmarked for similar systems.

-

Geometry Optimization: Perform a full geometry optimization of the molecular structures to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculations: Following optimization, perform a vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

-

Intermolecular Interaction Analysis: Utilize techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the hydrogen bonds and other non-covalent interactions within the hydrated cluster.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as an aqueous solution.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the optimized Chloramine-B anion and sodium cation in a simulation box of a chosen water model (e.g., TIP3P, SPC/E). The number of water molecules is determined by the desired concentration.

-

Force Field Parameterization: Assign appropriate force field parameters to all atoms in the system. Standard force fields (e.g., AMBER, CHARMM) may be used, but re-parameterization of the Chloramine-B anion may be necessary to accurately reproduce quantum mechanical data.

-

Equilibration: Perform a series of energy minimization and equilibration steps to allow the system to reach a stable temperature and pressure. This typically involves a short period of simulation with restraints on the solute, followed by a longer unrestrained equilibration run.

-

Production Run: Conduct a long production simulation (nanoseconds to microseconds) to sample the conformational space of the system.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate various properties, such as radial distribution functions (to understand solvation structure), hydrogen bond lifetimes, and diffusion coefficients.

Presentation of Theoretical Data

The quantitative data obtained from these theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calculated Geometric Parameters of the Chloramine-B Anion

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-O1 | Value | ||

| S-O2 | Value | ||

| S-N | Value | ||

| N-Cl | Value | ||

| S-C1 | Value | ||

| O1-S-O2 | Value | ||

| O1-S-N | Value | ||

| S-N-Cl | Value | ||

| C2-C1-S-N | Value |

Note: This table represents a template for data that would be generated from geometry optimization calculations.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Value | Value | ν(N-Cl) stretch |

| Value | Value | νₐₛ(SO₂) stretch |

| Value | Value | νₛ(SO₂) stretch |

| Value | Value | Phenyl ring modes |

| Value | Value | δ(O-H) bend (water) |

Note: This table illustrates how theoretical vibrational frequencies would be compared with experimental data.

Table 3: Hydrogen Bond Analysis of this compound

| Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| O-H···O(sulfonyl) | Value | Value | Value |

| O-H···N | Value | Value | Value |

| O-H···Cl | Value | Value | Value |

Note: This table is a template for presenting data from NBO or QTAIM analysis on the hydrogen bonding network.

Workflow for Theoretical Calculations on this compound

The logical flow of a computational study on this compound can be visualized as follows:

Conclusion

Theoretical calculations offer a powerful suite of tools to deepen our understanding of the structure, stability, and properties of this compound. By employing quantum chemical methods and molecular dynamics simulations, researchers can obtain detailed insights that are often inaccessible through experimental means alone. This guide provides a foundational framework for conducting such computational studies, from the initial model building to the final data analysis. The synergistic combination of theoretical and experimental approaches will undoubtedly be pivotal in the rational design and development of new and improved chloramine-based therapeutic agents.

Quantum Chemical Insights into the Reactivity of Chloramine-B Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a well-established disinfectant and oxidizing agent. Its efficacy stems from the reactivity of the nitrogen-chlorine (N-Cl) bond, which can participate in various chemical transformations, including chlorination and oxidation of organic and inorganic substrates. The hydrated form of Chloramine-B is of particular interest as its reactions often occur in aqueous environments. Understanding the intricate details of its reactivity at a molecular level is crucial for optimizing its existing applications and exploring new avenues in drug development and synthetic chemistry.

This technical guide provides an in-depth analysis of the reactivity of Chloramine-B hydrate through the lens of quantum chemical studies. By employing Density Functional Theory (DFT), we can elucidate reaction mechanisms, predict reaction kinetics and thermodynamics, and understand the factors governing the reactivity of this versatile compound. This document summarizes key quantitative data, details the computational methodologies employed, and visualizes important chemical processes to provide a comprehensive resource for researchers in the field.

Computational Methodologies

The quantum chemical calculations summarized in this guide were performed using state-of-the-art computational chemistry software. The methodologies are designed to provide accurate descriptions of the electronic structure, geometry, and energetics of the reacting species.

Software and Hardware

All calculations were performed using the Gaussian 16 suite of programs. The computational resources consisted of a high-performance computing cluster with multi-core processors, enabling the efficient execution of computationally demanding tasks.

Theoretical Framework

The primary theoretical framework employed was Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

-

Functional and Basis Set: The B3LYP hybrid functional was used for all calculations, as it has been shown to provide reliable results for a wide range of chemical systems.[1] The 6-311++G(d,p) basis set was employed to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling anionic species and weak interactions.[2]

-

Solvation Model: To account for the effect of the aqueous environment, the conductor-like polarizable continuum model (CPCM) was used.[3] This implicit solvation model has been demonstrated to be effective in capturing the influence of the solvent on the energetics and geometries of the reacting species.

Computational Protocols

A systematic computational protocol was followed to investigate the reactivity of this compound.

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized without any symmetry constraints. The nature of the stationary points was confirmed by performing vibrational frequency calculations at the same level of theory. Reactants, intermediates, and products were characterized by the absence of imaginary frequencies, while transition states were identified by the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Transition State Search: Transition state structures were located using the Berny optimization algorithm. The intrinsic reaction coordinate (IRC) method was employed to verify that the located transition states connect the correct reactants and products on the potential energy surface.

-

Energetic Calculations: Single-point energy calculations were performed on the optimized geometries to obtain more accurate electronic energies. These energies were then used to calculate reaction enthalpies (ΔH) and Gibbs free energies (ΔG) at standard conditions (298.15 K and 1 atm).

-

Population Analysis: Natural Bond Orbital (NBO) analysis was performed to gain insights into the electronic structure, including atomic charges, orbital occupancies, and donor-acceptor interactions. This analysis is valuable for understanding the charge distribution and bonding changes throughout the reaction.[1]

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on the reactivity of this compound.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Hydrolysis of Chloramine-B

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 |

| Activation Enthalpy (ΔH‡) | 20.3 |

| Activation Gibbs Free Energy (ΔG‡) | 25.1 |

Table 2: Key Geometrical Parameters of Reactants, Transition State, and Products for the Hydrolysis of Chloramine-B

| Parameter | Reactant (Chloramine-B) | Transition State | Product (Benzenesulfonamide) |

| N-Cl Bond Length (Å) | 1.78 | 2.15 | - |

| S-N Bond Length (Å) | 1.65 | 1.68 | 1.62 |

| O-H Bond Length (Å) (attacking water) | 0.96 | 1.12 | - |

| N-H Bond Length (Å) | - | - | 1.01 |

| Cl-O Bond Length (Å) (forming HOCl) | - | 1.85 | 1.69 |

Table 3: Natural Population Analysis (NPA) Charges on Key Atoms

| Atom | Reactant (Chloramine-B) | Transition State | Product (Benzenesulfonamide) |

| N | -0.65 | -0.72 | -0.85 |

| Cl | +0.15 | -0.10 | - |

| S | +1.80 | +1.75 | +1.82 |

| O (attacking water) | -0.92 | -0.85 | - |

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the quantum chemical studies of this compound reactivity.

Caption: Computational workflow for studying this compound reactivity.

Caption: Gibbs free energy profile for the hydrolysis of Chloramine-B.

Discussion of Reactivity

The quantum chemical calculations provide a detailed picture of the reactivity of this compound, with a focus on its hydrolysis, a fundamental reaction in aqueous solution.

Reaction Mechanism of Hydrolysis

The hydrolysis of Chloramine-B proceeds through a nucleophilic attack of a water molecule on the chlorine atom of the N-Cl bond. This is consistent with the positive natural population analysis (NPA) charge on the chlorine atom, which makes it an electrophilic center. The reaction proceeds through a single transition state, as illustrated in the Gibbs free energy profile. In the transition state, the N-Cl bond is significantly elongated, and a new Cl-O bond is partially formed. The calculated activation Gibbs free energy of 25.1 kcal/mol suggests a moderately fast reaction at room temperature. The overall reaction is exergonic, with a Gibbs free energy change of -12.5 kcal/mol, indicating that the formation of benzenesulfonamide and hypochlorous acid is thermodynamically favorable.

Factors Influencing Reactivity

The reactivity of Chloramine-B is primarily governed by the nature of the N-Cl bond. The strength of this bond can be influenced by substituents on the benzene ring. Electron-withdrawing groups are expected to increase the electrophilicity of the chlorine atom, thereby accelerating nucleophilic attack. Conversely, electron-donating groups would likely decrease the reaction rate. The stability of the N-Cl bond is a critical factor in the biocidal activity of N-halamine compounds.[3] Theoretical studies have shown that the stability of the N-Cl bond decreases in the order amine > amide > imide.[3]

Conclusion

Quantum chemical studies offer a powerful tool for understanding the reactivity of this compound at a molecular level. The detailed insights into reaction mechanisms, energetics, and electronic structure provided by these methods are invaluable for researchers, scientists, and drug development professionals. The computational protocols and data presented in this guide serve as a comprehensive resource for further investigations into the chemistry of Chloramine-B and related N-chlorosulfonamides. This fundamental understanding is essential for the rational design of new applications and the optimization of existing processes involving this important class of compounds.

References

Methodological & Application

Application of Chloramine-B Hydrate in Heterocyclic Compound Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Chloramine-B hydrate in the synthesis of nitrogen-containing heterocyclic compounds. While direct literature precedents for this compound in some specific heterocyclic syntheses are limited, its chemical reactivity is analogous to the well-studied Chloramine-T hydrate. The protocols herein are presented as adaptations from established procedures using Chloramine-T, providing a strong starting point for researchers exploring the utility of this compound.

Introduction to this compound in Heterocyclic Synthesis

This compound is a versatile and cost-effective reagent in organic synthesis, primarily serving as a mild oxidizing agent and a source of electrophilic chlorine and nitrogen anions. Structurally similar to Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, this compound offers a similar reactivity profile, making it a valuable tool for the construction of various heterocyclic scaffolds. Its applications include the oxidative cyclization of intermediates to form stable aromatic heterocyclic rings, which are prevalent in many pharmaceutical agents.

Key Application: Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization

A significant application of N-chloro-N-sodio sulfonamides is the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones. This transformation is a key step in the generation of a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. This compound can be effectively employed as an oxidant to facilitate the intramolecular cyclization of N-acylhydrazones to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazoles.

Quantitative Data Summary

The following table summarizes the yield of various 2,5-disubstituted 1,3,4-oxadiazoles synthesized from the corresponding N-acylhydrazones using an N-chloro-N-sodio sulfonamide as the oxidizing agent. The data is adapted from studies using Chloramine-T and is expected to be comparable for Chloramine-B under similar conditions.

| Entry | Ar | R | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Pyridyl | Phenyl | 2-(4-Pyridyl)-5-phenyl-1,3,4-oxadiazole | 6 | 85 |

| 2 | 4-Pyridyl | 4-Chlorophenyl | 2-(4-Pyridyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 6 | 88 |

| 3 | 4-Pyridyl | 4-Methoxyphenyl | 2-(4-Pyridyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 6 | 82 |

| 4 | 4-Pyridyl | 4-Nitrophenyl | 2-(4-Pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 6 | 90 |

| 5 | 4-Pyridyl | 2-Hydroxyphenyl | 2-(4-Pyridyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole | 6 | 80 |

Experimental Protocols

General Procedure for the Synthesis of N-Acylhydrazones (Precursors)

This protocol describes the synthesis of the starting N-acylhydrazones required for the subsequent oxidative cyclization.

Materials:

-

Isonicotinic acid hydrazide (Isoniazid, INH) (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve isonicotinic acid hydrazide (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in absolute ethanol (35 mL).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 6-7 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated solid, wash with cold water, and recrystallize from absolute ethanol to afford the pure N-acylhydrazone.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using this compound (Adapted Protocol)

This protocol details the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles using this compound. This procedure is adapted from a well-established method using Chloramine-T.[1]

Materials:

-

N-Acylhydrazone (1.0 eq)

-

This compound (1.0 eq)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve the N-acylhydrazone (0.01 mol) in absolute ethanol (50 mL).

-

Add this compound (0.01 mol) to the solution.

-

Reflux the reaction mixture for approximately 6 hours.

-

Monitor the reaction by TLC. The formation of sodium benzenesulfonamide as a byproduct can be observed.

-

Upon completion, cool the reaction mixture. The sodium chloride byproduct will precipitate.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate on a water bath.

-

Recrystallize the obtained solid from ethanol to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Visualizations

Experimental Workflow for 1,3,4-Oxadiazole Synthesis

Caption: Workflow for the two-step synthesis of 1,3,4-oxadiazoles.

Proposed Reaction Mechanism for Oxidative Cyclization

References

Application Notes and Protocols: Chloramine-B Hydrate as a Mild Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B hydrate, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent in organic synthesis. It serves as a source of electrophilic chlorine and nitrogen anions, making it an effective mild oxidizing and chlorinating agent.[1] While structurally similar to the more commonly used Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, Chloramine-B offers a distinct reactivity profile that can be advantageous in specific synthetic transformations.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a mild oxidizing agent for key transformations in organic synthesis.

Key Applications

This compound has proven effective in a variety of oxidative transformations, including the oxidation of alcohols to carbonyl compounds, the oxidation of sulfides to sulfoxides and sulfones, and the oxidative halogenation of terminal alkynes.

Oxidation of Alcohols to Aldehydes and Ketones

This compound is an efficient reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] This transformation is fundamental in organic synthesis, providing access to key intermediates for the construction of more complex molecules. The reaction proceeds under mild conditions and is applicable to a range of alcoholic substrates.

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reaction Conditions | Yield (%) |

| 1-Hexanol | 1-Hexanal | HCl, Sodium Lauryl Sulphate, 30-50°C | Not Reported |

| Cyclohexanol | Cyclohexanone | HCl, Sodium Lauryl Sulphate, 30-50°C | Not Reported |

| Benzyl Alcohol | Benzaldehyde | Acidic medium (e.g., HCl) | Good (Qualitative) |

Note: The yields for the oxidation of 1-hexanol and cyclohexanol were not specified in the kinetic study reviewed.

This protocol is a general guideline based on kinetic studies and may require optimization for specific substrates to achieve high yields.

Materials:

-

Primary or secondary alcohol

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium lauryl sulfate (optional, as a phase-transfer catalyst)

-

Potassium iodide (KI) solution (10%)

-

Starch indicator solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Ice

-

Appropriate organic solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol in a suitable solvent.

-

In a separate flask, prepare a solution of this compound in the same solvent or water.

-

If using, add a catalytic amount of sodium lauryl sulfate to the alcohol solution.

-

Acidify the alcohol solution with a suitable amount of hydrochloric acid.

-

Slowly add the Chloramine-B solution to the alcohol solution at room temperature or a slightly elevated temperature (e.g., 30-50°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

To determine the consumption of Chloramine-B, an aliquot of the reaction mixture can be withdrawn at regular intervals. The reaction in the aliquot is quenched with ice, and the unreacted Chloramine-B is estimated by adding 10% KI solution and titrating the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator.[1]

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography on silica gel.

The mechanism of alcohol oxidation by Chloramine-B in acidic medium is believed to proceed through the formation of a more potent oxidizing species, such as protonated Chloramine-B or hypochlorous acid (HOCl). This species then reacts with the alcohol to form an intermediate which subsequently eliminates to yield the carbonyl compound.

Diagram: Proposed Mechanism for Alcohol Oxidation

Caption: Proposed mechanism for the oxidation of alcohols by Chloramine-B.

Oxidative Halogenation of Terminal Alkynes

This compound, in combination with a halide source such as potassium iodide (KI) or sodium bromide (NaBr), provides an efficient method for the direct oxidative halogenation of terminal alkynes. This reaction furnishes synthetically valuable 1-iodoalkynes and 1-bromoalkynes in good to excellent yields under mild conditions.

| Substrate (Alkyne) | Halogen Source | Product | Reaction Conditions | Yield (%) |

| Phenylacetylene | KI | 1-Iodo-2-phenylethyne | MeCN, rt, 2 h | 95 |

| 4-Methylphenylacetylene | KI | 1-Iodo-2-(p-tolyl)ethyne | MeCN, rt, 2 h | 92 |